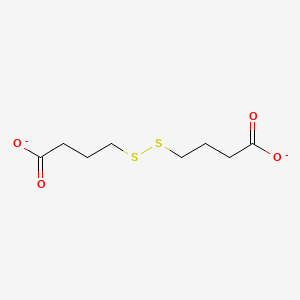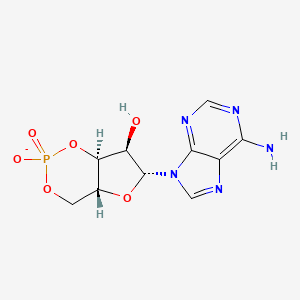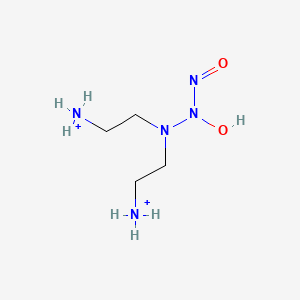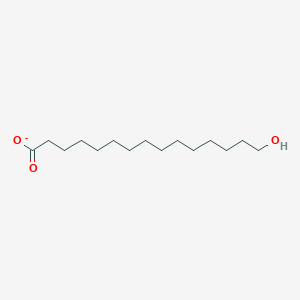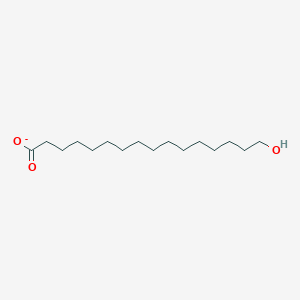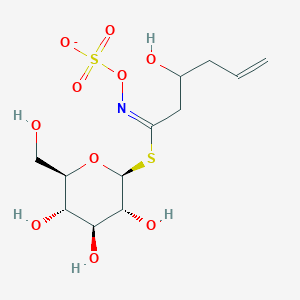
2-Hydroxy-4-pentenylglucosinolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gluconapoleiferin(1-) is a glucosinolate that is glucobrassicanapin which has been hydroxylated at the 3-position of the hex-5-enimidoyl chain. It derives from a glucobrassicanapin(1-). It is a conjugate base of a gluconapoleiferin.
Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Analysis
2-Hydroxy-4-pentenylglucosinolate, similar to other hydroxy-alkenals, is a subject of interest due to its chemical reactivity and potential cytotoxicity. Studies have focused on understanding its formation through various oxidative routes and its metabolism in tissues, which leads to detoxification and excretion. These compounds have been detected in inflammatory situations, such as atherosclerotic lesions, using antibodies and mass spectrometry approaches, highlighting their significance in redox-sensitive cell signaling and disease modulation (Spickett, 2013).
Catalysis and Synthesis
Research in catalysis has explored the hydroalkoxylation of hydroxy olefins, including compounds structurally related to 2-hydroxy-4-pentenylglucosinolate. These studies aim to understand the synthesis of cyclic ethers and how different functional groups, including hydroxy groups, impact the catalytic process. The findings from these studies have applications in the synthesis of complex molecular structures (Qian, Han, & Widenhoefer, 2004).
Biological Applications
In the field of biotechnology, hydroxy amino acids, which include derivatives of 2-hydroxy-4-pentenylglucosinolate, are recognized for their antifungal, antibacterial, antiviral, and anticancer properties. They are constituents of pharmaceutical intermediates and are applied in the synthesis of chiral drugs. The study of these compounds contributes to our understanding of their physiological properties and potential applications in medical treatment (Sun et al., 2018).
Medicinal Chemistry
In medicinal chemistry, research on 2-hydroxy-4-pentenylglucosinolate-related compounds has focused on their synthesis and structural characterization for potential use as anticancer drugs. These studies aim to understand the intricate interactions of such compounds with various cellular mechanisms and their potential therapeutic applications (Basu Baul, Basu, Vos, & Linden, 2009).
Eigenschaften
Molekularformel |
C12H20NO10S2- |
|---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
[(E)-[3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylidene]amino] sulfate |
InChI |
InChI=1S/C12H21NO10S2/c1-2-3-6(15)4-8(13-23-25(19,20)21)24-12-11(18)10(17)9(16)7(5-14)22-12/h2,6-7,9-12,14-18H,1,3-5H2,(H,19,20,21)/p-1/b13-8+/t6?,7-,9-,10+,11-,12+/m1/s1 |
InChI-Schlüssel |
ZEGLQSKFSKZGRO-FYRHTRITSA-M |
Isomerische SMILES |
C=CCC(C/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
SMILES |
C=CCC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O |
Kanonische SMILES |
C=CCC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Fluorophenyl)methylthio]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1240607.png)



![5-bromo-3-pyridinecarboxylic acid [(6aS,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinoline-9-yl]methyl ester](/img/structure/B1240613.png)

